molecular formula C20H22FN3O B2979987 N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide CAS No. 850923-94-3

N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide

Cat. No. B2979987
CAS RN: 850923-94-3
M. Wt: 339.414
InChI Key: QWODMJMFVGKXDS-UHFFFAOYSA-N
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Description

“N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide” is a compound that contains a benzimidazole moiety . Benzimidazole is an organic heterocyclic compound containing a benzene ring fused to an imidazole ring . It is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The specific molecular structure of “this compound” would require more detailed information or computational modeling to determine.


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act similarly to purines to provide biological responses . The specific chemical reactions involving “this compound” would depend on the conditions and reagents present.

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide involves complex chemical reactions providing high yields and detailed characterization through spectroscopic methods. For instance, Manolov, Ivanov, and Bojilov (2021) prepared a structurally similar compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, by reacting benzo[d]thiazol-2-amine and flurbiprofen, fully analyzing the derivative through various spectral data (Manolov, Ivanov, & Bojilov, 2021).

Biological Activities and Potential Applications

Research into benzimidazole derivatives, closely related to the chemical structure of interest, has shown significant biological activities, including cytotoxicity against cancer cell lines, antimicrobial properties, and potential as tumor hypoxia markers. Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, demonstrating substantial in vitro cytotoxic effect against various cancer cell lines, highlighting the potential of benzimidazole derivatives in cancer therapy (Paul et al., 2015).

Antimicrobial and Antifungal Applications

Compounds derived from or related to this compound have shown notable antimicrobial and antifungal activities. For example, Evren et al. (2020) synthesized new N-(naphthalen-1-yl)propanamide derivatives, studying their antimicrobial activity against a variety of bacteria and fungi, demonstrating the potential use of these compounds in combating infectious diseases (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Future Directions

Benzimidazole derivatives have attracted a great deal of interest among medicinal chemists due to their wide range of biological activities . Future research could focus on synthesizing new benzimidazole derivatives, including “N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide”, and exploring their potential therapeutic applications.

properties

IUPAC Name

N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O/c1-2-20(25)22-13-7-12-19-23-17-10-5-6-11-18(17)24(19)14-15-8-3-4-9-16(15)21/h3-6,8-11H,2,7,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWODMJMFVGKXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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